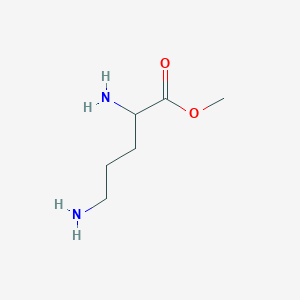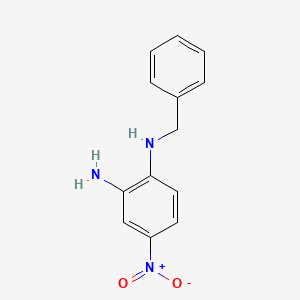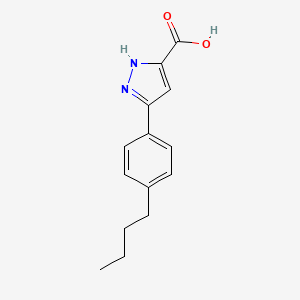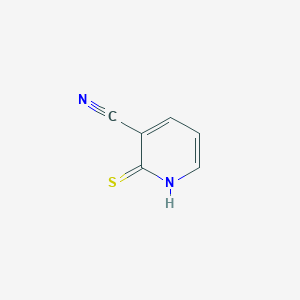
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of a trifluoromethyl group and a bromophenyl group in the molecule suggests potential for significant biological activity and utility as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of related compounds . Although the specific synthesis of "1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized by IR, NMR, and X-ray diffraction, and theoretical calculations were performed to compare with experimental data . Similarly, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was investigated using NMR, FT-IR, and X-ray diffraction, complemented by density functional theory calculations . These studies provide a framework for understanding the structural aspects of "1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid".
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives have been explored, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . Additionally, the reaction of pyrazole-3-carboxylic acid with aminophenols has been studied, resulting in the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These studies suggest that "1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" could also participate in similar functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like fluorine atoms can affect the compound's reactivity and physical properties, as seen in the study of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide . The bromo and trifluoromethyl groups in "1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" are likely to impart unique chemical properties, such as increased lipophilicity and potential for strong binding interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
-
Photoaffinity Labeling
- Field : Chemical Biology and Drug Discovery
- Application : 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is used as a building block for the design of photoaffinity probes (PAPs). These are used in protein profiling, studying covalent inhibitors, protein-protein interactions and complexes, and target engagement, identification, or validation studies .
- Method : The compound is used in Suzuki-Miyaura (S−M) coupling conditions, which were developed to be efficient and scalable with minimal perturbation of the diazirine .
- Results : The development of diazirine-tolerant S-M coupling conditions has reduced limitations in probe design .
-
C–F Bond Functionalization
- Field : Organic Chemistry
- Application : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
- Method : The activation of the C–F bond in organic synthesis is a challenging task. Various trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds and N -tosylhydrazones of trifluoromethyl ketones, alkyltriflones, etc., have been used for this purpose .
- Results : Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-6-1-3-7(4-2-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANAIRIJPGLPGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403136 |
Source


|
| Record name | 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
618070-63-6 |
Source


|
| Record name | 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
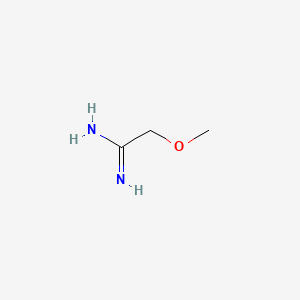
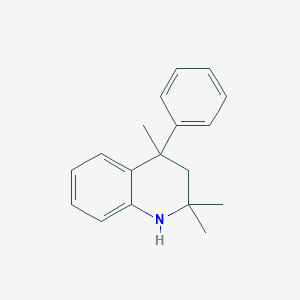
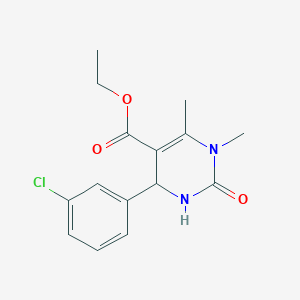
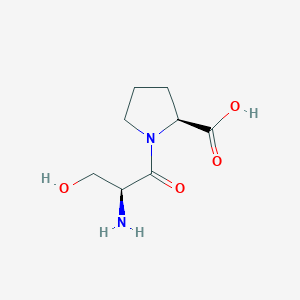
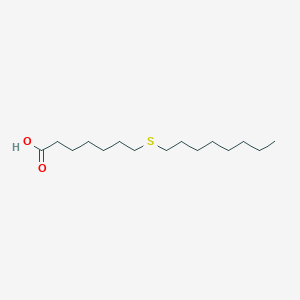
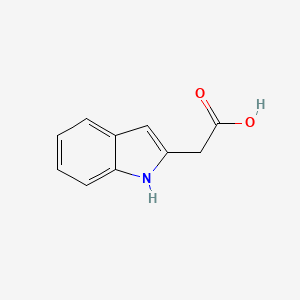
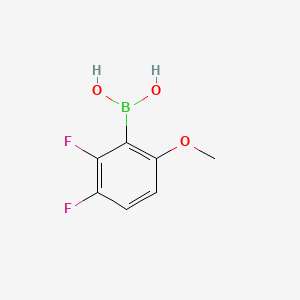
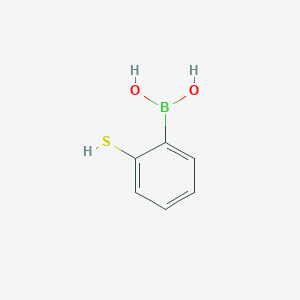
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
